molecular formula C16H18N4 B14174733 1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole CAS No. 246017-91-4

1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole

Katalognummer: B14174733
CAS-Nummer: 246017-91-4
Molekulargewicht: 266.34 g/mol
InChI-Schlüssel: NYAUDKLEAIYMOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene is an organic compound that features a benzene ring substituted with two imidazole groups at the 1 and 4 positions, and two methyl groups at the 2 and 5 positions. This compound is known for its versatility in forming coordination polymers and metal-organic frameworks due to its ability to act as a ligand, binding to metal ions through the nitrogen atoms in the imidazole rings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene typically involves the reaction of 1,4-bis(chloromethyl)-2,5-dimethylbenzene with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene primarily undergoes coordination reactions with metal ions to form coordination polymers and metal-organic frameworks. These reactions involve the nitrogen atoms in the imidazole rings coordinating with metal centers .

Common Reagents and Conditions

Major Products

The major products of these reactions are coordination polymers and metal-organic frameworks, which can exhibit various structural motifs such as one-dimensional chains, two-dimensional layers, or three-dimensional networks .

Wirkmechanismus

The mechanism of action of 1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene primarily involves its ability to coordinate with metal ions through the nitrogen atoms in the imidazole rings. This coordination can lead to the formation of various structural motifs in coordination polymers and metal-organic frameworks. The molecular targets and pathways involved depend on the specific metal ions and the resulting structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4-Bis(imidazol-1-ylmethyl)benzene
  • 1,4-Bis(1H-imidazol-1-ylmethyl)benzene
  • 1,4-Bis(1H-imidazol-1-ylmethyl)-2,3-dimethylbenzene

Uniqueness

1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene is unique due to the presence of methyl groups at the 2 and 5 positions on the benzene ring. These methyl groups can influence the electronic properties and steric hindrance of the compound, potentially affecting its coordination behavior and the properties of the resulting coordination polymers and metal-organic frameworks .

Eigenschaften

CAS-Nummer

246017-91-4

Molekularformel

C16H18N4

Molekulargewicht

266.34 g/mol

IUPAC-Name

1-[[4-(imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole

InChI

InChI=1S/C16H18N4/c1-13-7-16(10-20-6-4-18-12-20)14(2)8-15(13)9-19-5-3-17-11-19/h3-8,11-12H,9-10H2,1-2H3

InChI-Schlüssel

NYAUDKLEAIYMOH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1CN2C=CN=C2)C)CN3C=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.